molecular formula C21H27NO5 B11020809 3,4,5-triethoxy-N-(4-methoxybenzyl)benzamide

3,4,5-triethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11020809
M. Wt: 373.4 g/mol
InChI Key: VXINQRUTNHLVEF-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-methoxybenzyl)benzamide: is a chemical compound with the following properties:

    Linear Formula: CHNO

    CAS Number: 346704-37-8

    Molecular Weight: 331.372 g/mol

Preparation Methods

Industrial Production:: Information on industrial-scale production methods is limited due to the compound’s rarity and specialized nature.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions involving the benzyl group or other substituents are possible.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3).

Major Products:: The major products formed during reactions with this compound would vary based on the specific reaction conditions.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use it as a building block for more complex molecules.

    Pharmacophore Design: It could serve as a starting point for drug design.

Biology and Medicine::

    Biological Studies: Investigating its interactions with biological targets.

    Medicinal Chemistry: Developing potential pharmaceuticals.

Industry::

    Fine Chemicals: Used in specialized chemical applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H27NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(23)22-14-15-8-10-17(24-4)11-9-15/h8-13H,5-7,14H2,1-4H3,(H,22,23)

InChI Key

VXINQRUTNHLVEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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